molecular formula C12H8BrNO2 B1520503 3-(6-Bromopyridin-2-yl)benzoic acid CAS No. 914349-44-3

3-(6-Bromopyridin-2-yl)benzoic acid

Cat. No. B1520503
CAS RN: 914349-44-3
M. Wt: 278.1 g/mol
InChI Key: ZDYRWCJTVMPARL-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-2-yl)benzoic acid is a chemical compound with the molecular formula C12H8BrNO2 . It has a molecular weight of 278.11 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3-(6-Bromopyridin-2-yl)benzoic acid is 1S/C12H8BrNO2/c13-11-6-2-5-10 (14-11)8-3-1-4-9 (7-8)12 (15)16/h1-7H, (H,15,16) . This indicates the presence of a bromopyridinyl group attached to a benzoic acid moiety.


Physical And Chemical Properties Analysis

3-(6-Bromopyridin-2-yl)benzoic acid is a white solid . It has a melting point of >239°C . It is slightly soluble in acetone, DMSO, and methanol .

Scientific Research Applications

Coordination Chemistry and Supramolecular Assembly

Research has shown that bromo-substituted benzoic acids, including structures similar to "3-(6-Bromopyridin-2-yl)benzoic acid," play a crucial role in the synthesis of new compounds with the UO2(2+) cation. These studies explore uranyl assembly in the solid state, highlighting the influence of the substituent position on benzoic acid groups on supramolecular interactions, such as halogen and hydrogen bonding, and π–π interactions (Carter & Cahill, 2015). Similar efforts involve synthesizing rare-earth complexes with dihalogenated benzoic acids to compare non-covalent interactions, demonstrating the significant role of halogen bonding in supramolecular assembly (Herder, Walusiak, & Cahill, 2020).

Crystallography and Molecular Structure

Studies focusing on crystallography have utilized derivatives similar to "3-(6-Bromopyridin-2-yl)benzoic acid" to understand molecular interactions and assembly in solid states. For instance, the analysis of 2-amino-5-bromopyridine with benzoic acid reveals insights into hydrogen bonding and the formation of two-dimensional networks (Hemamalini & Fun, 2010). Another example includes the study of manganese(I) and rhenium(I) complexes, showing how non-coordinating benzoic acid moieties influence the molecular structure and properties of the complexes (Lense, Guzei, Andersen, & Thao, 2018).

Material Science and Photophysical Properties

Research in material science has leveraged compounds like "3-(6-Bromopyridin-2-yl)benzoic acid" for the development of new materials with unique properties. For example, heteroleptic Hg(II) complexes with various benzoic acids, including 2-amino and hydroxy derivatives, were synthesized to explore their crystal structures and photophysical properties, showcasing the potential for applications in photoluminescence (Mobin, Saini, Mishra, & Chaudhary, 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(6-bromopyridin-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO2/c13-11-6-2-5-10(14-11)8-3-1-4-9(7-8)12(15)16/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYRWCJTVMPARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654346
Record name 3-(6-Bromopyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Bromopyridin-2-yl)benzoic acid

CAS RN

914349-44-3
Record name 3-(6-Bromopyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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